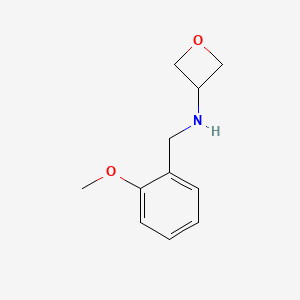

N-(2-Methoxybenzyl)oxetan-3-yl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

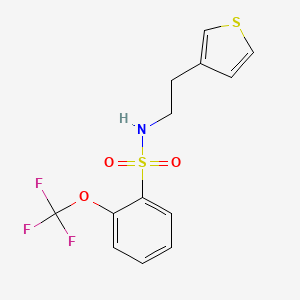

“N-(2-Methoxybenzyl)oxetan-3-yl-amine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies that could provide insight. For instance, a study describes the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, and a boiling point of 311.2±37.0 °C at 760 mmHg .科学的研究の応用

Metalloporphyrin-Catalyzed C-H Bond Functionalization

Recent research has highlighted the significant role of metalloporphyrin-catalyzed C-H bond functionalization in organic synthesis, demonstrating its utility in hydroxylation, amination, and carbenoid insertion. These processes enable the creation of C-O, C-N, and C-C bonds with high regio-, diastereo-, or enantioselectivity. N-(2-Methoxybenzyl)oxetan-3-yl-amine, due to its structural attributes, may participate in such transformations, potentially acting as a substrate or intermediate in the synthesis of complex molecules. This method's utility spans the modification of steroids, cycloalkanes, and benzylic hydrocarbons, showcasing its broad applicability in organic chemistry and material science (C. Che et al., 2011).

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been extensively studied for their ability to mineralize nitrogen-containing compounds, such as this compound, found in industrial effluents. These processes offer a promising avenue for the degradation of recalcitrant organic pollutants, improving the efficacy of wastewater treatment schemes. Specifically, the reactivity of ozone and the Fenton process with amines, dyes, and pesticides highlights the potential for efficient degradation mechanisms that could be applied to this compound, contributing to environmental remediation efforts (Akash P. Bhat & P. Gogate, 2021).

Antioxidant Activity Determination

The determination of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Given its structural features, this compound could be investigated for antioxidant properties using assays such as ORAC, HORAC, TRAP, and TOSC. These methods, based on the transfer of hydrogen atoms or electrons, provide insights into the antioxidant capacity of compounds, which is vital for understanding their potential health benefits and applications in disease prevention (I. Munteanu & C. Apetrei, 2021).

Remediation of Environmental Pollutants

The removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions highlights the broader application of advanced degradation techniques for environmental pollutants. Similar strategies could be explored for this compound, utilizing adsorption, photocatalytic degradation, and advanced oxidation processes. This approach underscores the importance of developing sustainable and efficient methods for the remediation of complex organic compounds from environmental matrices (G. Prasannamedha & P. S. Kumar, 2020).

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEMWCNOBLSZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)

![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)

![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)

![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)

![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)